molecular formula C7F11NS B158516 1,1,1,4,4,5,5,5-Octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene CAS No. 133586-43-3

1,1,1,4,4,5,5,5-Octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene

Cat. No.: B158516
CAS No.: 133586-43-3
M. Wt: 339.13 g/mol
InChI Key: BMOYCSJTFCYLFM-UHFFFAOYSA-N
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Description

1,1,1,4,4,5,5,5-Octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms and an isothiocyanate group makes it a compound of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,4,4,5,5,5-Octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene typically involves the introduction of fluorine atoms and the isothiocyanate group into a suitable precursor. One common method includes:

    Fluorination: Starting with a hydrocarbon precursor, multiple fluorination steps are carried out using reagents like elemental fluorine (F2) or fluorinating agents such as sulfur tetrafluoride (SF4).

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1,1,4,4,5,5,5-Octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene can undergo various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isothiocyanate group.

    Addition Reactions: The double bond in the pent-2-ene structure can undergo addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a urea derivative, while oxidation might produce a sulfonyl fluoride.

Scientific Research Applications

1,1,1,4,4,5,5,5-Octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.

    Biology: Potential use in labeling biomolecules due to its reactive isothiocyanate group.

    Medicine: Investigated for its potential in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings.

Mechanism of Action

The mechanism by which 1,1,1,4,4,5,5,5-Octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene exerts its effects involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as amino groups in proteins, leading to modifications that can alter the function or activity of the target molecules. The fluorine atoms contribute to the compound’s stability and lipophilicity, enhancing its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,2,4,5,5,5-Octafluoro-2,4-bis(trifluoromethyl)pentan-3-one
  • 1,1,1,4,5,5,5-Heptafluoro-3-(pentafluoroethyl)-2,4-bis(trifluoromethyl)pent-2-ene

Uniqueness

1,1,1,4,4,5,5,5-Octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene is unique due to the presence of both the isothiocyanate group and the high degree of fluorination. This combination imparts distinct reactivity and stability, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1,1,1,4,4,5,5,5-octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F11NS/c8-4(9,7(16,17)18)3(19-1-20)2(5(10,11)12)6(13,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOYCSJTFCYLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=C(C(F)(F)F)C(F)(F)F)C(C(F)(F)F)(F)F)=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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